molecular formula C9H16O3S B12554620 Cyclohexanone, 3-(propylsulfonyl)- CAS No. 185408-84-8

Cyclohexanone, 3-(propylsulfonyl)-

Cat. No.: B12554620
CAS No.: 185408-84-8
M. Wt: 204.29 g/mol
InChI Key: LFGUXMCEHVTZDA-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-(propylsulfonyl)- is an organic compound that features a cyclohexanone ring substituted with a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 3-(propylsulfonyl)- typically involves the sulfonylation of cyclohexanone. One common method is the reaction of cyclohexanone with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of Cyclohexanone, 3-(propylsulfonyl)- may involve continuous flow processes where cyclohexanone and propylsulfonyl chloride are reacted in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-(propylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the sulfonyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 3-(propylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3-(propylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone without the sulfonyl group.

    Cyclohexanol: The alcohol derivative of cyclohexanone.

    Cyclohexane: The fully saturated hydrocarbon without any functional groups.

Uniqueness

Cyclohexanone, 3-(propylsulfonyl)- is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets.

Properties

CAS No.

185408-84-8

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

3-propylsulfonylcyclohexan-1-one

InChI

InChI=1S/C9H16O3S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h9H,2-7H2,1H3

InChI Key

LFGUXMCEHVTZDA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1CCCC(=O)C1

Origin of Product

United States

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